2-Amino-N-(2-methoxyethyl)acetamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride typically involves the reaction of 2-methoxyethylamine with chloroacetyl chloride, followed by the addition of ammonia . The reaction conditions usually require a controlled temperature environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under stringent quality control measures. The process often includes purification steps such as recrystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-methoxyethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines . Substitution reactions can result in a variety of substituted amides .
Scientific Research Applications
2-Amino-N-(2-methoxyethyl)acetamide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride include:
Uniqueness
What sets this compound apart from these similar compounds is its unique methoxyethyl group, which imparts distinct chemical properties and reactivity . This makes it particularly valuable in specific research and industrial applications where these unique properties are advantageous .
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-9-3-2-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDWCIPGZFGMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696391 |
Source
|
Record name | N-(2-Methoxyethyl)glycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-70-6 |
Source
|
Record name | N-(2-Methoxyethyl)glycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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